molecular formula C17H12N6O B5731662 N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide

N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B5731662
M. Wt: 316.32 g/mol
InChI Key: NMQNIYGWHLYUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide, also known as QTB, is a chemical compound that has been studied for its potential use as a therapeutic agent. QTB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated extensively.

Scientific Research Applications

N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has been studied for a variety of scientific research applications. One of the most promising areas of research has been in the field of cancer treatment. N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promise as a potential chemotherapeutic agent. N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and leishmaniasis.

Mechanism of Action

The mechanism of action of N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways within cells. N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has been found to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has been found to have anti-inflammatory and antioxidant effects. N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has also been found to have anxiolytic and antidepressant effects, and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide is its relatively low toxicity compared to other chemotherapeutic agents. N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has also been found to be stable under a variety of conditions, making it a useful tool for laboratory experiments. However, one limitation of N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide. One area of research is the development of more effective synthesis methods for N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide and related compounds. Another area of research is the investigation of the mechanism of action of N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the safety and efficacy of N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide in vivo, and to investigate its potential use in the treatment of a variety of diseases.

Synthesis Methods

The synthesis of N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-aminobenzoic acid with 2-chloro-4-nitroaniline to form 4-(2-chloro-4-nitroanilino)benzoic acid. This compound is then reacted with 8-hydroxyquinoline to form N-4-quinolinyl-4-(2-chloro-4-nitroanilino)benzamide. Finally, the nitro group is reduced to form N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide.

properties

IUPAC Name

N-quinolin-4-yl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c24-17(12-5-7-13(8-6-12)23-11-19-21-22-23)20-16-9-10-18-15-4-2-1-3-14(15)16/h1-11H,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQNIYGWHLYUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-quinolin-4-yl-4-(tetrazol-1-yl)benzamide

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